Fursultiamine hydrochloride Fursultiamine hydrochloride Fursultiamine hydrochloride is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 2105-43-3
VCID: VC20894187
InChI: InChI=1S/C17H26N4O3S2.ClH/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18;/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20);1H
SMILES: CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C.Cl
Molecular Formula: C17H27ClN4O3S2
Molecular Weight: 435.0 g/mol

Fursultiamine hydrochloride

CAS No.: 2105-43-3

Cat. No.: VC20894187

Molecular Formula: C17H27ClN4O3S2

Molecular Weight: 435.0 g/mol

* For research use only. Not for human or veterinary use.

Fursultiamine hydrochloride - 2105-43-3

Specification

Description Fursultiamine hydrochloride is an organic molecular entity.
CAS No. 2105-43-3
Molecular Formula C17H27ClN4O3S2
Molecular Weight 435.0 g/mol
IUPAC Name N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide;hydrochloride
Standard InChI InChI=1S/C17H26N4O3S2.ClH/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18;/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20);1H
Standard InChI Key OPGOLNDOMSBSCW-UHFFFAOYSA-N
Isomeric SMILES CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCO)\SSCC2CCCO2)/C.Cl
SMILES CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C.Cl
Canonical SMILES CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator